REACTION_SMILES
|
[Al+3:2].[C:5]([CH3:6])([CH3:7])([CH3:8])[c:9]1[c:10]([OH:16])[cH:11][c:12]([CH3:15])[cH:13][cH:14]1.[CH:17]([O:18][CH2:25][CH3:26])([O:19][CH2:20][CH3:21])[O:22][CH2:23][CH3:24].[Cl-:1].[Cl-:3].[Cl-:4].[Cl:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[ClH:27]>>[C:5]([CH3:6])([CH3:7])([CH3:8])[c:9]1[c:10]([OH:16])[cH:11][c:12]([CH3:15])[c:13]([CH:17]=[O:18])[cH:14]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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Cc1ccc(C(C)(C)C)c(O)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(OCC)OCC
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(O)c(C(C)(C)C)cc1C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |